Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures.
Preparation Methods
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the furan-2-yl oxadiazole moiety, and the piperidin-1-yl methanone linkage. Common synthetic routes include:
Formation of Benzo[c][1,2,5]thiadiazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and sulfur sources.
Synthesis of Furan-2-yl Oxadiazole: This involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring.
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties.
Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is explored for its potential as a fluorescent probe for bioimaging applications.
Industry: It is used in the development of organic photovoltaics and other electronic materials.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to variations in their properties and applications.
Furan-2-yl Oxadiazole Derivatives: These compounds have the furan-2-yl oxadiazole moiety but differ in other parts of their structure.
The uniqueness of this compound lies in its combination of multiple heterocyclic structures, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-18(12-3-4-13-14(10-12)22-27-21-13)23-7-5-11(6-8-23)16-19-20-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRQDVZIPLLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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